4-[(6-Phenylpyrimidin-4-yl)amino]phenol
Overview
Description
4-[(6-Phenylpyrimidin-4-yl)amino]phenol is a chemical compound that belongs to the class of phenylpyrimidines. This compound is characterized by the presence of a phenyl group attached to a pyrimidine ring, which is further connected to an amino group and a phenol group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(6-Phenylpyrimidin-4-yl)amino]phenol typically involves the reaction of 6-phenylpyrimidine-4-amine with phenol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
4-[(6-Phenylpyrimidin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Scientific Research Applications
4-[(6-Phenylpyrimidin-4-yl)amino]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(6-Phenylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
4-[(6-Phenylpyrimidin-4-yl)amino]phenol can be compared with other similar compounds, such as:
4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid: This compound has a carboxylic acid group instead of a phenol group, which may result in different chemical and biological properties.
4,6-Diphenylpyrimidin-2-amine: This compound has two phenyl groups attached to the pyrimidine ring, which may influence its reactivity and biological activity.
2-Aminopyrimidine derivatives: These compounds have an amino group attached to the pyrimidine ring and are studied for their antitrypanosomal and antiplasmodial activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-[(6-phenylpyrimidin-4-yl)amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-14-8-6-13(7-9-14)19-16-10-15(17-11-18-16)12-4-2-1-3-5-12/h1-11,20H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBIMKKPREFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281444 | |
Record name | 4-[(6-Phenyl-4-pyrimidinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927970-58-9 | |
Record name | 4-[(6-Phenyl-4-pyrimidinyl)amino]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927970-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Phenyl-4-pyrimidinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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